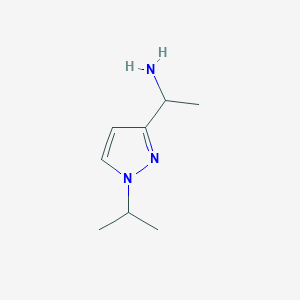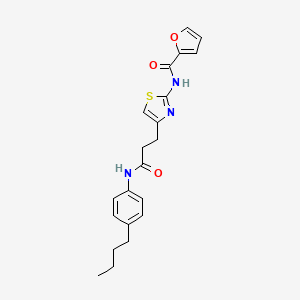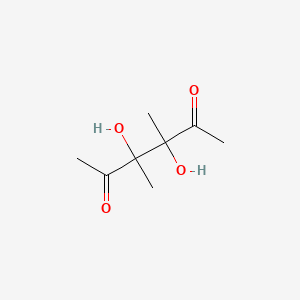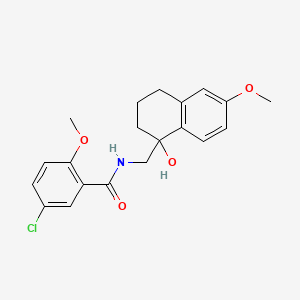
1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine, commonly known as Isopropylphenidate (IPH), is a psychoactive drug that belongs to the class of phenidate compounds. It is structurally similar to methylphenidate, a widely used drug for the treatment of attention deficit hyperactivity disorder (ADHD). IPH has gained popularity among researchers due to its potent psychostimulant effects and its potential to be used as a research chemical.
Scientific Research Applications
Bioactive Compound Synthesis
- Synthesis of Polysubstituted Pyrazoles and Isoxazoles: A study developed a general approach to synthesize 2-(pyrazol-4-yl)- and 2-(isoxazol-4-yl)ethanols, which could be further transformed into 2-(pyrazolyl)ethylamine. These compounds exhibit potential bioactive properties, including antitumor activities. This synthesis pathway highlights the application of pyrazole derivatives in creating compounds with significant biological relevance (Chagarovskiy et al., 2016).
Coordination Chemistry
Synthesis of Chelating Agents
Pyrazole-containing chelating agents were synthesized through the condensation of hydroxymethylpyrazole with various amines, leading to compounds fully substituted by pyrazol-1-ylmethyl groups. These chelating agents have applications in coordination chemistry, suggesting the versatility of pyrazole derivatives in forming complexes with metals (Driessen, 2010).
Complex Formation with Metals
Studies on coordination compounds of Cd(II) and Pd(II) with N-alkylaminopyrazole ligands, including derivatives similar to 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine, showcase the compound's ability to form stable complexes. These complexes are characterized by their unique structures and have potential applications in catalysis and materials science (Pons et al., 2009; Pañella et al., 2006).
Antioxidant Activity
- Antioxidant Activity of Pyrazole Derivatives: Pyrazoles and pyrazolones, including compounds structurally related to 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine, are investigated for their antioxidant properties. These studies are crucial for understanding the molecular basis of their biological activities and potential therapeutic applications (Orabi et al., 2017).
Fluorescence Properties
- Fluorescence Properties of Coordination Complexes: Research on Zn(II) coordination complexes with pyrazolone-based Salen ligands demonstrates the influence of substituted groups on the structures and fluorescent properties of these complexes. This area of research highlights the potential of pyrazole derivatives in developing new materials with specific optical properties (Song et al., 2015).
Future Directions
The future directions for research on “1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine” and related compounds could include further investigation of their synthesis, chemical reactions, and biological activities. Additionally, studies could be conducted to determine their physical and chemical properties, as well as their safety and hazards .
properties
IUPAC Name |
1-(1-propan-2-ylpyrazol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)11-5-4-8(10-11)7(3)9/h4-7H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYGIVNOQQDJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine | |
CAS RN |
1710283-32-1 |
Source


|
| Record name | 1-(1-isopropyl-1H-pyrazol-3-yl)-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-6-hydroxy-2-((8-methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)benzofuran-3(2H)-one](/img/structure/B2735844.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2735846.png)

![1-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]piperazine](/img/structure/B2735850.png)



![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)

![2-methyl-2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2735866.png)